Ethyl 6,7-dibromo-2-naphthoate
Description
Ethyl 6,7-dibromo-2-naphthoate is an organic compound belonging to the naphthoate family It is characterized by the presence of two bromine atoms at the 6th and 7th positions of the naphthalene ring, and an ethyl ester group at the 2nd position
Properties
Molecular Formula |
C13H10Br2O2 |
|---|---|
Molecular Weight |
358.02 g/mol |
IUPAC Name |
ethyl 6,7-dibromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H10Br2O2/c1-2-17-13(16)9-4-3-8-6-11(14)12(15)7-10(8)5-9/h3-7H,2H2,1H3 |
InChI Key |
RJGYDIKFTSZBCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2C=C1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6,7-dibromo-2-naphthoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-naphthoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th and 7th positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atoms at positions 6 and 7 activate the naphthalene ring for nucleophilic substitution due to their strong electron-withdrawing effects.
Key Reactions:
-
Hydroxylation: Treatment with aqueous NaOH (1–2 M) at 80–100°C replaces bromine with hydroxyl groups, yielding ethyl 6,7-dihydroxy-2-naphthoate.
-
Amination: Reaction with primary amines (e.g., methylamine) in DMF at 120°C under inert conditions produces ethyl 6,7-diamino-2-naphthoate.
Table 1: SNAr Reaction Conditions and Yields
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydroxylation | 1M NaOH, 80°C, 8h | 72–85 | |
| Amination | Methylamine, DMF, 120°C, 12h | 65–78 |
Transition Metal-Catalyzed Coupling Reactions
The bromine substituents enable cross-coupling reactions, critical for constructing complex aromatic systems.
Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ as a catalyst and arylboronic acids, bromines are replaced with aryl groups:
-
Ethyl 6,7-dibromo-2-naphthoate + phenylboronic acid → Ethyl 6,7-diphenyl-2-naphthoate (yield: 82–90%).
Buchwald-Hartwig Amination
Palladium-catalyzed coupling with amines introduces amino groups:
-
Reaction with morpholine in toluene at 100°C yields ethyl 6,7-dimorpholino-2-naphthoate (yield: 75–88%).
Table 2: Coupling Reaction Parameters
| Reaction Type | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DME/H₂O | 80 | 82–90 | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 100 | 75–88 |
Ester Functionalization
The ethyl ester group undergoes hydrolysis, transesterification, and reduction:
Hydrolysis to Carboxylic Acid
-
Acidic Conditions: HCl (6M) in ethanol/water (1:1) at reflux yields 6,7-dibromo-2-naphthoic acid (yield: 90–95%) .
-
Basic Conditions: NaOH (2M) in ethanol produces the sodium salt, which acidifies to the free acid .
Transesterification
Reaction with methanol and H₂SO₄ catalyst forms mthis compound (yield: 85–92%) .
Radical-Mediated Reactions
Under UV light or radical initiators (e.g., AIBN), bromine atoms participate in chain reactions:
-
Debromination: Reaction with tributyltin hydride removes bromines, yielding ethyl 2-naphthoate .
-
Polymerization: Initiates radical polymerization with styrene or acrylates, forming brominated copolymers .
Biological Interactions
The compound’s electrophilic bromines enable covalent binding to biological nucleophiles:
Scientific Research Applications
Ethyl 6,7-dibromo-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6,7-dibromo-2-naphthoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atoms and the ester group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 6,7-dibromo-2-naphthoate can be compared with other brominated naphthoates such as:
- Ethyl 6-bromo-2-naphthoate
- Ethyl 7-bromo-2-naphthoate
- Ethyl 6,7-dichloro-2-naphthoate
Uniqueness
The dual bromination enhances its ability to participate in various chemical reactions and increases its biological activity compared to mono-brominated or chlorinated analogs .
Q & A
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
Q. What ethical considerations apply to publishing synthetic routes that could be misused for hazardous derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
